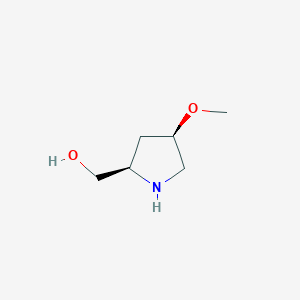
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. For instance, the reduction of (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid can be achieved using hydrogenation in the presence of a chiral catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in industrial processes.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methyl-2-piperidinecarboxylic acid
- (2R,4R)-4-Methyl-2-pyrrolidinecarboxylic acid
- (2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid
Uniqueness
((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its methoxy and hydroxymethyl groups offer versatile sites for chemical modification, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2R,4R)-4-methoxypyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
JUWWYVCNZFCWNH-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](NC1)CO |
Canonical SMILES |
COC1CC(NC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















